9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene
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Overview
Description
9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives These compounds are known for their unique structural properties, which include a fluorene core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene and 2-methylbenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the fluorene, making it more nucleophilic.
Substitution Reaction: The deprotonated fluorene reacts with 2-methylbenzyl chloride through a nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and reaction time to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted fluorenes with different functional groups
Scientific Research Applications
9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-2-propanamine
- 2-Methyl-3-phenyl-propionamide
- 4-ME-N-(2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene is unique due to its specific structural features, which include the fluorene core and the presence of two methylphenyl groups
Properties
CAS No. |
88172-49-0 |
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Molecular Formula |
C28H24 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
9-(2-methylphenyl)-9-[(2-methylphenyl)methyl]fluorene |
InChI |
InChI=1S/C28H24/c1-20-11-3-5-13-22(20)19-28(25-16-8-4-12-21(25)2)26-17-9-6-14-23(26)24-15-7-10-18-27(24)28/h3-18H,19H2,1-2H3 |
InChI Key |
XUQVYGJTAOBQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5C |
Origin of Product |
United States |
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